BenchChemオンラインストアへようこそ!

1-(indolin-1-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

Anticancer MCF-7 Indole-Oxadiazole

1-(Indolin-1-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone (CAS 1021074-46-3) is a fully synthetic hybrid molecule that fuses a 2,3-dihydroindole (indolin-1-yl) moiety with a 5-phenyl-1,3,4-oxadiazole-substituted indole scaffold via an ethanone linker (molecular formula C₂₆H₂₀N₄O₂, molecular weight 420.5 g/mol). As a member of the indole-oxadiazole chemotype, it belongs to a privileged class of heterocycles that has demonstrated potent antiproliferative activity against breast cancer cell lines (e.g., MCF-7 IC₅₀ range 1.78–19.74 µM) and broad-spectrum antibacterial effects against multidrug-resistant pathogens (MIC 1–8 mg/mL against MRSA and MDR-P.

Molecular Formula C26H20N4O2
Molecular Weight 420.472
CAS No. 1021074-46-3
Cat. No. B2917302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(indolin-1-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
CAS1021074-46-3
Molecular FormulaC26H20N4O2
Molecular Weight420.472
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C5=NN=C(O5)C6=CC=CC=C6
InChIInChI=1S/C26H20N4O2/c31-24(30-15-14-18-8-4-6-12-22(18)30)17-29-16-21(20-11-5-7-13-23(20)29)26-28-27-25(32-26)19-9-2-1-3-10-19/h1-13,16H,14-15,17H2
InChIKeyZAHVLUQUKIHSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Indolin-1-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone: A Dual Indole-Oxadiazole Hybrid for Targeted Anticancer and Antimicrobial Research


1-(Indolin-1-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone (CAS 1021074-46-3) is a fully synthetic hybrid molecule that fuses a 2,3-dihydroindole (indolin-1-yl) moiety with a 5-phenyl-1,3,4-oxadiazole-substituted indole scaffold via an ethanone linker (molecular formula C₂₆H₂₀N₄O₂, molecular weight 420.5 g/mol) [1]. As a member of the indole-oxadiazole chemotype, it belongs to a privileged class of heterocycles that has demonstrated potent antiproliferative activity against breast cancer cell lines (e.g., MCF-7 IC₅₀ range 1.78–19.74 µM) [2] and broad-spectrum antibacterial effects against multidrug-resistant pathogens (MIC 1–8 mg/mL against MRSA and MDR-P. aeruginosa) [3]. Direct primary bioactivity data for this specific compound remain absent from the peer-reviewed literature; the evidence presented herein relies on class-level inference from structurally validated indole-oxadiazole hybrids.

Why Indole-Oxadiazole Hybrids Cannot Be Substituted Generically: Evidence-Based SAR Constraints for 1-(Indolin-1-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone


Despite sharing the indole-oxadiazole core with numerous catalog analogs, the precise arrangement of the indolin-1-yl ethanone linker versus alternative substitutions (e.g., acetamide, thioether, or direct N-alkyl chains) fundamentally alters electronic distribution, hydrogen-bonding capability, and steric complementarity at target binding sites [1]. Early pharmacophore mapping of indole oxadiazoles as 5-HT₃ antagonists demonstrated that the distance between the aromatic moiety and the basic nitrogen must fall within 8.4–8.9 Å for high-affinity binding [1]. Similarly, the nature of the N-substituent on the indole ring critically impacts antiproliferative potency against ER-positive breast cancer cells, with IC₅₀ values varying over 10-fold (1.78 to 19.74 µM) among closely related derivatives [2]. Therefore, indiscriminate substitution with a generic indole-oxadiazole scaffold without evaluating the specific indolin-1-yl ethanone architecture risks complete loss of target engagement and biological activity.

Quantitative Differentiation Evidence for 1-(Indolin-1-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone Against Structural Analogs


Predicted Anti-Breast Cancer Activity Against MCF-7 Cells Based on Indole-Oxadiazole Pharmacophore

The target compound falls within the indole-oxadiazole chemotype, which has demonstrated potent antiproliferative activity against the ER-positive human breast cancer cell line MCF-7 [1]. In a 2024 study, a series of newly designed indole-oxadiazole derivatives displayed IC₅₀ values ranging from 1.78 to 19.74 µM against MCF-7 cells, with the most active compounds achieving sub-2 µM potency (e.g., compound 5o: IC₅₀ = 1.72 ± 1.67 µM against T-47D cells) [1]. By class-level inference, the target compound—incorporating both the essential indole-oxadiazole pharmacophore and an additional indolin-1-yl ethanone substituent—is expected to exhibit comparable low-micromolar IC₅₀ values against MCF-7 cells, differentiating it from simpler indole or oxadiazole mono-scaffold molecules that lack the hybrid pharmacophore and typically show IC₅₀ > 50 µM or are inactive [1].

Anticancer MCF-7 Indole-Oxadiazole

Potential 5-HT₃ Receptor Antagonism Inferred from Indole Oxadiazole Pharmacophore Model

Early pharmacophore characterization of indole oxadiazoles established that a basic nitrogen atom, a hydrogen-bond-capable linking group, and an aromatic moiety are essential for high-affinity 5-HT₃ receptor binding [1]. The optimal distance between the aromatic binding site and the basic nitrogen was experimentally determined to be 8.4–8.9 Å [1]. The target compound possesses an indolin-1-yl group (providing the basic nitrogen) connected via an ethanone linker to the indole-oxadiazole aromatic system, structurally matching the essential pharmacophoric elements. By class inference, this compound is predicted to exhibit 5-HT₃ receptor antagonism, in contrast to indole-oxadiazole derivatives lacking a suitably positioned basic nitrogen (e.g., neutral acetamide derivatives), which show markedly reduced or absent 5-HT₃ binding [1].

5-HT₃ Antagonist Indole Oxadiazole Pharmacophore

Broad-Spectrum Antibacterial Potential Against Multidrug-Resistant Pathogens Consistent with Indole-Oxadiazole Chemotype

Indole-based oxadiazole derivatives have demonstrated broad-spectrum antibacterial activity with MIC values ranging from 1 to 8 mg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDR-PA), alongside significant antibiofilm activity (>75% inhibition at 4 mg/mL) [1]. The target compound retains the core indole-oxadiazole scaffold and is predicted, by class-level inference, to exhibit comparable MIC values against these clinically relevant resistant pathogens. This differentiates it from monocyclic oxadiazole or indole derivatives lacking the hybrid scaffold, which typically exhibit MIC values >32 mg/mL or are inactive against MRSA and MDR-PA [1].

Antibacterial MRSA Indole-Oxadiazole

Favorable Computed Drug-Likeness Parameters Aligned with Oral Bioavailability Guidelines

The target compound has a computed partition coefficient XLogP3-AA of 4.4 and a molecular weight of 420.5 g/mol, both falling within the Lipinski Rule of Five thresholds (LogP ≤ 5, MW ≤ 500) [1]. Additionally, the compound possesses zero hydrogen bond donors (HBD = 0), which may enhance passive membrane permeability relative to analogs containing hydroxyl or amine donor groups that increase HBD count and reduce permeability [1]. These parameters are consistent with those reported for drug-like indole-oxadiazole candidates that have progressed to in vivo pharmacokinetic evaluation [2]. In contrast, many polar indole-oxadiazole analogs with HBD ≥ 2 show reduced permeability (Papp < 1 × 10⁻⁶ cm/s in Caco-2 assays) and fall outside favorable drug-likeness space [2].

Drug-likeness Lipinski LogP

Best-Fit Research and Industrial Application Scenarios for 1-(Indolin-1-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone Based on Quantitative Class-Level Evidence


Anti-Breast Cancer Drug Discovery: ER-Positive Breast Cancer Cell Line Screening

Procure this compound for primary antiproliferative screening against ER-positive human breast cancer cell lines (MCF-7, T-47D). Based on class-level evidence, indole-oxadiazole hybrids demonstrate IC₅₀ values in the low micromolar range (1.78–19.74 µM) with the most potent derivatives achieving sub-2 µM activity [1]. The compound's unique indolin-1-yl ethanone architecture may confer differentiated ER-α binding kinetics and selectivity relative to the acetamide-linked analogs reported by Kaur et al. (2024), making it a valuable addition to focused compound libraries for breast cancer target validation [1].

Antiemetic and CNS Research: 5-HT₃ Receptor Antagonism Screening

Deploy this compound in radioligand displacement assays against the 5-HT₃ receptor using [³H]GR65630 as the tracer ligand. The indole oxadiazole pharmacophore model defined by Swain et al. (1991) establishes that compounds with a basic nitrogen positioned 8.4–8.9 Å from the aromatic moiety achieve nanomolar binding affinity (e.g., Ki = 0.7 nM for compound 4) [1]. The indolin-1-yl group of the target compound provides the requisite basic nitrogen, and its ethanone linker length may offer an optimal spatial arrangement for high-affinity 5-HT₃ binding, supporting procurement for antiemetic or irritable bowel syndrome drug discovery programs [1].

Antimicrobial Resistance Research: Screening Against Multidrug-Resistant ESKAPE Pathogens

Incorporate this compound into phenotypic screening panels targeting multidrug-resistant Gram-positive (MRSA) and Gram-negative (MDR-P. aeruginosa) pathogens. Class-level evidence from Desai et al. (2022) demonstrates that indole-oxadiazole hybrids achieve MIC values of 1–8 mg/mL and inhibit biofilm formation by >75% at sub-MIC concentrations [1]. The target compound's hybrid scaffold is predicted to retain this antibacterial potency while the phenyl-oxadiazole substitution may enhance penetration through the Gram-negative outer membrane compared to alkyl-substituted analogs, addressing a critical gap in anti-pseudomonal drug discovery [1].

ADME/Tox and Drug-Likeness Profiling in Hit-to-Lead Optimization

The compound's favorable computed drug-likeness parameters (XLogP3-AA = 4.4, MW = 420.5 g/mol, HBD = 0) satisfy all Lipinski Rule of Five criteria, supporting progression into in vitro ADME assays (Caco-2 permeability, microsomal stability, plasma protein binding) without preliminary structural optimization [1]. The zero hydrogen bond donor count is particularly advantageous for blood-brain barrier penetration, suggesting utility in CNS-targeted programs such as 5-HT₃ antagonist development, where brain exposure is a prerequisite for efficacy [2]. Procure for parallel ADME and target engagement profiling to accelerate hit triage decisions [1] [2].

Quote Request

Request a Quote for 1-(indolin-1-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.